4-(2-Methylphenyl)-2-butenylzinc iodide

Description

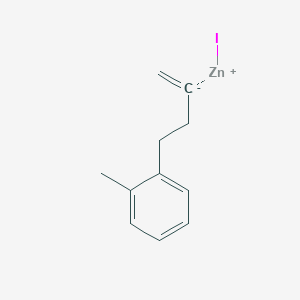

4-(2-Methylphenyl)-2-butenylzinc iodide is an organozinc compound characterized by a zinc center bonded to an iodide ligand and a 4-(2-methylphenyl)-2-butenyl organic moiety. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where it serves as a nucleophilic reagent for forming carbon-carbon bonds. Its structure combines steric bulk from the ortho-methylphenyl group with the reactivity of the zinc-iodide bond, making it a versatile intermediate in constructing complex organic frameworks .

Synthetic routes often involve transmetalation from corresponding lithium or magnesium reagents or direct insertion of zinc into pre-halogenated substrates. For instance, methods described by Bielawski and Olofsson (2007) highlight the use of aryl halides and zinc metal under controlled conditions to generate analogous organozinc species .

Properties

Molecular Formula |

C11H13IZn |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

1-but-3-enyl-2-methylbenzene;iodozinc(1+) |

InChI |

InChI=1S/C11H13.HI.Zn/c1-3-4-8-11-9-6-5-7-10(11)2;;/h5-7,9H,1,4,8H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

QQSMGMIRRKSWGN-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC=C1CC[C-]=C.[Zn+]I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-2-butenylzinc iodide typically involves the reaction of 4-(2-Methylphenyl)-2-butenyl iodide with zinc metal in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(2-Methylphenyl)-2-butenyl iodide+Zn→4-(2-Methylphenyl)-2-butenylzinc iodide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-2-butenylzinc iodide undergoes various types of reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form alkanes or other reduced products.

Substitution: It participates in nucleophilic substitution reactions, replacing halide groups with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Typical conditions involve the use of palladium catalysts and bases like potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes.

Scientific Research Applications

4-(2-Methylphenyl)-2-butenylzinc iodide has several applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: It can be used to modify biological molecules for research purposes.

Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-Methylphenyl)-2-butenylzinc iodide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic attack. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating its reaction with electrophiles. This process is crucial in cross-coupling reactions, where the compound reacts with halides or other electrophiles to form new carbon-carbon bonds.

Comparison with Similar Compounds

Structural and Functional Analogues

Aryl-Substituted Organozinc Iodides

Compounds like phenylzinc iodide and 4-methylbenzylzinc iodide share core structural features but differ in substituent effects:

- Steric Effects : The ortho-methyl group in 4-(2-methylphenyl)-2-butenylzinc iodide introduces significant steric hindrance compared to para-substituted analogues. This hindrance slows ligand exchange but enhances selectivity in coupling reactions .

- Electronic Effects: Electron-donating methyl groups stabilize the zinc center, increasing reagent longevity compared to electron-withdrawing substituents (e.g., nitro or cyano groups) .

Cadmium and Zinc Hybrids

Hybrids such as (DPASP)₂[Zn(NCS)₄]·2CH₃OH () demonstrate how metal choice (Zn vs. Cd) and ligand type (NCS⁻ vs. iodide) alter properties. Zinc compounds generally exhibit higher reactivity in organic synthesis, while cadmium hybrids are more stable but less versatile .

Stability and Handling

- Moisture Sensitivity: Like most organozinc compounds, this compound degrades rapidly in air, necessitating inert atmosphere techniques. This contrasts with iodides like Propidium Iodide (), which are stable aqueous dyes .

- Thermal Stability: The ortho-methyl group marginally improves thermal stability over linear alkyl-zinc iodides, as noted in differential scanning calorimetry (DSC) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.